ACC1 Biochemical Potency vs. Clinical‑Stage and Preclinical ACC Inhibitors
In a radiometric assay measuring [¹⁴C]bicarbonate incorporation into [¹⁴C]malonyl‑CoA, the target compound inhibits human recombinant ACC1 with an IC₅₀ of 27 nM [1]. This places its potency between the clinical candidate Firsocostat (IC₅₀ = 2.1 nM for hACC1) and the earlier preclinical tool CP‑640186 (IC₅₀ = 53 nM for rat ACC1) [2]. The 27 nM value is approximately 13‑fold less potent than Firsocostat and 2‑fold more potent than CP‑640186, providing a defined potency window that may be advantageous where intermediate ACC1 inhibition is desired to balance target engagement with undesired lipid synthesis blockade [2].
| Evidence Dimension | Human ACC1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM (human recombinant ACC1, radiometric assay) [1] |
| Comparator Or Baseline | Firsocostat (ND-630): IC₅₀ = 2.1 nM (hACC1); CP-640186: IC₅₀ = 53 nM (rat ACC1); PF-05221304: IC₅₀ = 13 nM (hACC1) [2] |
| Quantified Difference | ~13‑fold less potent than Firsocostat; ~2‑fold more potent than CP‑640186 (cross‑species comparison); ~2‑fold less potent than PF‑05221304 |
| Conditions | Recombinant human ACC1; [¹⁴C]bicarbonate → [¹⁴C]malonyl‑CoA radiometric assay (BindingDB data) [1]; comparator data from published literature review [2] |
Why This Matters
This quantified intermediate potency position allows researchers to select for a specific level of ACC1 inhibition distinct from ultra‑potent clinical candidates and older, less potent tool compounds.
- [1] BindingDB, BDBM50034371 / CHEMBL3359265. IC₅₀ = 27 nM for human ACC1. Accessed via bdb8.ucsd.edu. View Source
- [2] Nature Reviews Drug Discovery. Table 3: ACC inhibitors. Published online 2021. doi:10.1038/s41573‑021‑00367‑2. View Source
